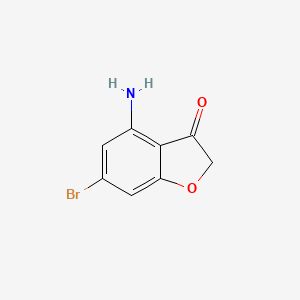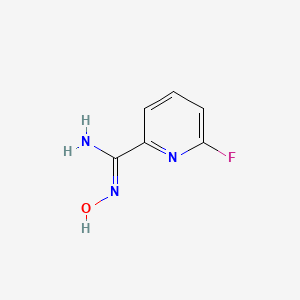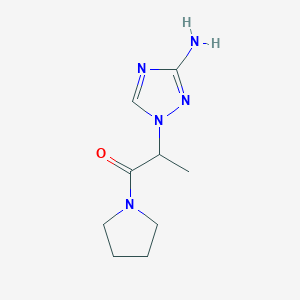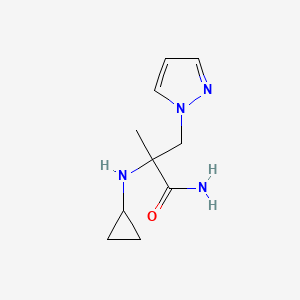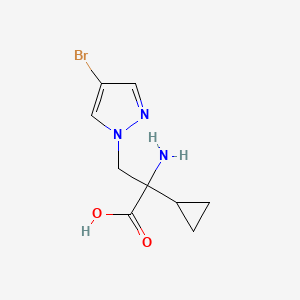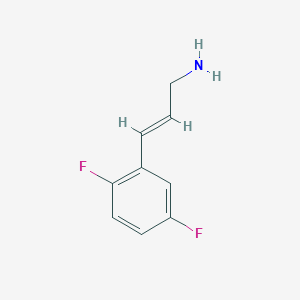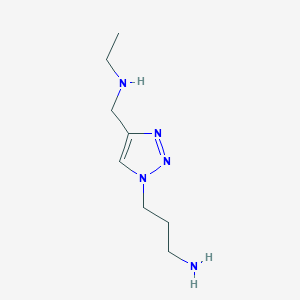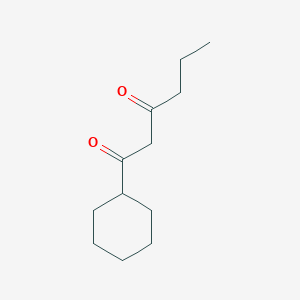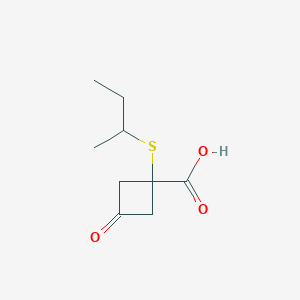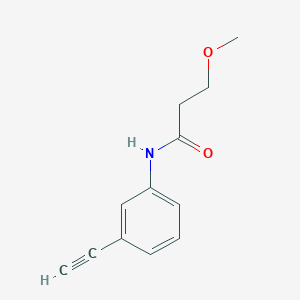
N-(3-ethynylphenyl)-3-methoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)-3-methoxypropanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 3-methoxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-3-methoxypropanamide typically involves the reaction of 3-ethynylaniline with 3-methoxypropanoic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ethynylphenyl)-3-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-3-methoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known tyrosine kinase inhibitors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-ethynylphenyl)-3-methoxypropanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes or receptors, thereby modulating various biochemical pathways. The ethynyl group can form covalent bonds with target proteins, leading to inhibition of their activity. This mechanism is similar to that of other tyrosine kinase inhibitors, which block the phosphorylation of tyrosine residues on target proteins, thereby inhibiting signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
N-(3-ethynylphenyl)-3-methoxypropanamide can be compared with other compounds that have similar structural features:
Gefitinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: A broader spectrum tyrosine kinase inhibitor that targets multiple receptors.
These compounds share the ethynylphenyl moiety, which is crucial for their biological activity. this compound is unique due to its specific amide linkage and methoxypropanamide group, which may confer distinct properties and applications.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-(3-ethynylphenyl)-3-methoxypropanamide |
InChI |
InChI=1S/C12H13NO2/c1-3-10-5-4-6-11(9-10)13-12(14)7-8-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) |
InChI-Schlüssel |
MINATUSYQPXPBG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(=O)NC1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


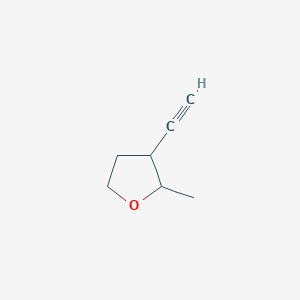
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)
